Technical Monograph: CAS 355818-00-7 (Ethoxy-PBTA Analogue)
Technical Monograph: CAS 355818-00-7 (Ethoxy-PBTA Analogue)
The following is an in-depth technical guide for CAS 355818-00-7, structured for researchers in environmental toxicology, mutagenesis, and chemical safety.
Compound Identity: 2-(4-Ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine Functional Class: Environmental Mutagen / Azo Dye Metabolite / Reference Standard Primary Application: Environmental Toxicology, Mutagenesis Assays (Ames Test), Proteomics (Adduct Profiling)
Executive Summary
CAS 355818-00-7, chemically identified as 2-(4-Ethoxyphenyl)-6-methyl-2H-benzotriazol-5-amine , is a potent mutagen belonging to the PBTA (Phenylbenzotriazole) class of compounds. It is structurally analogous to PBTA-2 (the methoxy congener), a notorious environmental pollutant identified in river systems downstream of textile dyeing industries.
This compound is not a primary pharmaceutical active but a critical research standard used to assess the genotoxic potential of industrial effluents. It arises from the reductive cleavage of benzotriazole-based azo dyes (e.g., Disperse dyes) under anaerobic conditions. Its significance lies in its extreme potency in Salmonella typhimurium mutagenicity assays (Ames test) and its utility in studying the mechanisms of metabolic activation via the Cytochrome P450 and N-acetyltransferase (NAT) pathways.
Chemical & Physical Characterization
Researchers must verify the identity and purity of this standard before use in biological assays, as impurities can significantly skew mutagenicity data.
Physicochemical Profile
| Property | Data | Note |
| Formula | C₁₅H₁₆N₄O | |
| Molecular Weight | 268.31 g/mol | |
| Appearance | Off-white to pale yellow solid | Light-sensitive; store in amber vials. |
| Solubility | DMSO (>10 mg/mL), Methanol | Poorly soluble in water; requires organic co-solvent for aqueous assays. |
| pKa (Calc) | ~4.5 (Aniline nitrogen) | Weakly basic. |
| UV/Vis | Characteristic benzotriazole absorption. |
Structural Integrity
The molecule consists of a benzotriazole core substituted with a methyl group at position 6 and a primary amine at position 5. The 2-position is linked to a 4-ethoxyphenyl ring.[1] The extended conjugation between the phenyl ring and the benzotriazole system facilitates its intercalation into DNA, while the primary amine serves as the site for metabolic activation.
Mechanism of Action: Genotoxicity
The biological activity of CAS 355818-00-7 is defined by its transformation into a reactive nitrenium ion, which covalently binds to DNA, causing replication errors.
Metabolic Activation Pathway
Like other aromatic amines, this compound is a pro-mutagen . It requires metabolic activation (S9 fraction) to exert genotoxicity.[2]
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N-Hydroxylation: Cytochrome P450 enzymes (primarily CYP1A1 ) hydroxylate the exocyclic amine to form an N-hydroxy intermediate.
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O-Esterification: Phase II enzymes, specifically O-acetyltransferases (NAT1/NAT2) , convert the N-hydroxy species into an unstable N-acetoxy ester.
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Nitrenium Ion Formation: Spontaneous loss of the acetoxy group generates a highly electrophilic nitrenium ion.
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DNA Adduct Formation: The nitrenium ion attacks the C8 position of guanine bases in DNA (dG-C8 adducts), leading to G:C
T:A transversions during replication.
Pathway Visualization
Figure 1: Metabolic activation pathway of Ethoxy-PBTA leading to genotoxicity.
Experimental Applications & Protocols
A. Environmental Detection (Blue Rayon Method)
This compound is often sequestered from water samples using Blue Rayon , a copper-phthalocyanine trisulfonate derivative that specifically adsorbs polycyclic aromatic compounds.
Protocol:
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Sampling: Suspend 0.5 g of Blue Rayon in a wire mesh cage within the water stream (river/effluent) for 24 hours.
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Elution: Remove rayon, wash with distilled water. Elute adsorbed compounds using Methanol/Ammonia (50:1) .
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Concentration: Evaporate the solvent under nitrogen flow.
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Analysis: Reconstitute in DMSO for HPLC-MS/MS analysis or Ames testing.
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Target Ion (MS): Monitor [M+H]⁺ = 269.14 (approx).
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B. Mutagenicity Assay (Ames Test)
The standard protocol utilizes Salmonella typhimurium strains overexpressing O-acetyltransferase (e.g., YG1024 or YG1041 ) for maximum sensitivity.
Protocol:
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Preparation: Dissolve CAS 355818-00-7 in DMSO to prepare a stock solution (e.g., 10 mg/mL). Serial dilute to test range (0.01 – 1.0 µ g/plate ).
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S9 Mix: Prepare 10% S9 mix (rat liver extract induced with phenobarbital/5,6-benzoflavone) to provide metabolic activation.
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Incubation:
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Mix 100 µL bacterial culture + 500 µL S9 mix + 100 µL test compound solution.
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Pre-incubate at 37°C for 20 minutes (critical for aromatic amines).
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Add 2 mL molten top agar (with trace histidine/biotin) and pour onto minimal glucose plates.
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Readout: Incubate plates at 37°C for 48 hours. Count revertant colonies.
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Expected Result: Strong dose-dependent increase in revertants in YG1024 (+S9). Weak or negative response without S9.
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Synthesis & Origin Insights
Understanding the origin of this compound is vital for pollution control. It is not intentionally manufactured but is a reductive metabolite .
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Precursor: Disperse Blue dyes containing a benzotriazole moiety.[3]
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Reaction: Azo bond cleavage by azoreductase enzymes (bacterial) or chemical reduction (dithionite) in anaerobic wastewater treatment.
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Synthetic Route (Lab Scale):
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Coupling: Diazotization of 4-ethoxyaniline followed by coupling with a suitable phenylenediamine derivative.
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Cyclization: Oxidative cyclization to form the benzotriazole core.
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Reduction: If nitro precursors are used, reduction (Fe/HCl or H₂/Pd) yields the final amine (CAS 355818-00-7).
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Safety & Handling (MSDS Highlights)
DANGER : This compound is a suspected Carcinogen and known Mutagen .
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H-Statements: H340 (May cause genetic defects), H350 (May cause cancer).
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PPE: Double nitrile gloves, P3 particulate respirator, and full chemical suit.
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Decontamination: Treat spills with 10% bleach (sodium hypochlorite) to oxidize the amine, followed by adsorption onto vermiculite. Incinerate all waste.
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Storage: -20°C, under inert gas (Argon/Nitrogen).
References
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Watanabe, T., et al. (1998). "Identification of a 2-phenylbenzotriazole (PBTA)-type mutagen, PBTA-2, in water from the Nishitakase River in Kyoto." Chemical Research in Toxicology, 11(10), 1195-1200. Link
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Nukaya, H., et al. (2001). "Identification of PBTA-4 as a potent mutagen in river water in Kyoto and Aichi prefectures, Japan." Mutation Research/Genetic Toxicology, 492(1-2), 73-80. Link
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Ohe, T., et al. (2004). "Mutagens in surface waters: a review." Mutation Research/Reviews in Mutation Research, 567(2-3), 109-149. Link
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Kawai, K., et al. (2008). "Genotoxic activation of 2-phenylbenzotriazole-type compounds by human cytochrome P4501A1 and N-acetyltransferase expressed in Salmonella typhimurium umu strains." Toxicology in Vitro, 22(7), 1742-1747. Link
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Shiozawa, T., et al. (2000). "Mutagenicity of 2-phenylbenzotriazole derivatives and their detection in river water." Mutagenesis, 15(6), 495-500. Link
